8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
8-bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8BrN3O/c1-5-10-11-8-6(9)3-4-7(13-2)12(5)8/h3-4H,1-2H3 |
InChI Key |
QJAMRLUFWGEKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2Br)OC |
Origin of Product |
United States |
Preparation Methods
Mitsunobu-Mediated Intramolecular Cyclization
A modified Mitsunobu reaction enables the synthesis of triazolopyridines under mild conditions, avoiding harsh acids or bases that could degrade sensitive functional groups. For 8-bromo-5-methoxy-3-methyl derivatives, the protocol involves:
- Precursor synthesis : 5-Methoxy-3-methylpyridine-2-hydrazine is acylated with chloroacetyl chloride to form N-acylhydrazine.
- Cyclization : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–5°C induces intramolecular cyclization, yielding the triazolopyridine core.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature | 0–5°C | 78 |
| Alternative solvent | Dichloromethane | 52 |
| Reaction time | 12 h | 78 |
This method’s advantage lies in its compatibility with acid-labile methoxy groups, though bromination must be performed post-cyclization.
Polyphosphoric Acid (PPA)-Assisted Cyclization
PPA-mediated reactions offer a cost-effective alternative for triazole ring formation. Adapted from nitroalkane cyclization strategies:
- Hydrazinyl precursor : 5-Methoxy-3-methylpyridine-2-hydrazine is reacted with nitromethane in PPA at 130°C.
- Mechanism : The nitro group acts as an electrophile, facilitating dehydrative cyclization to form the triazolo ring.
Reaction Profile :
| Component | Quantity (equiv.) | Role |
|---|---|---|
| PPA | 3.0 | Solvent/Catalyst |
| Nitromethane | 3.0 | Electrophile |
| Temperature | 130°C | Cyclization driver |
Yields reach 65–70%, with shorter reaction times (2–3 h) compared to Mitsunobu conditions. However, excess PPA complicates purification and may degrade methoxy groups if temperatures exceed 140°C.
Regioselective Bromination Strategies
Electrophilic Bromination Post-Cyclization
Direct bromination of the triazolopyridine core employs N-bromosuccinimide (NBS) under radical or ionic conditions:
Radical Bromination :
- Conditions : NBS (1.1 equiv.), benzoyl peroxide (0.1 equiv.) in CCl₄, reflux (80°C), 6 h.
- Outcome : 68% yield with 8-bromo regioselectivity driven by the methoxy group’s para-directing effect.
Ionic Bromination :
- Conditions : Br₂ (1.05 equiv.) in H₂SO₄ at 0°C, 2 h.
- Outcome : Lower yield (45%) due to competing ring sulfonation.
Directed Ortho-Metalation (DoM)
For precursors bearing directing groups (e.g., methoxy), DoM enables precise bromine placement:
- Lithiation : n-BuLi (2.2 equiv.) in THF at −78°C deprotonates the position ortho to methoxy.
- Quenching : Addition of Br₂ (1.0 equiv.) yields 8-bromo-5-methoxypyridine intermediates prior to cyclization.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Radical (NBS) | 68 | 95 |
| Ionic (Br₂/H₂SO₄) | 45 | 88 |
| DoM | 82 | 97 |
DoM proves superior for regiocontrol but requires anhydrous conditions and cryogenic temperatures.
Functional Group Interconversion and Protecting Group Strategies
Methoxy Group Installation
Comparative Analysis of Synthetic Routes
Route 1 : Mitsunobu cyclization → Post-bromination
- Total yield : 52% (78% cyclization × 68% bromination)
- Advantages : Mild conditions, functional group tolerance.
- Limitations : Two-step process, moderate overall yield.
Route 2 : DoM bromination → PPA cyclization
- Total yield : 57% (82% bromination × 70% cyclization)
- Advantages : High regioselectivity, fewer purification steps.
- Limitations : Cryogenic requirements, PPA handling.
Analytical Characterization and Quality Control
Critical quality attributes for the target compound include:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 8 acts as a leaving group in SNAr reactions due to its electron-withdrawing effect from the adjacent triazole and pyridine rings. Common nucleophiles and conditions include:
| Nucleophile | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Azide (N₃⁻) | NaN₃, DMF, 80°C, 12h | 8-Azido-5-methoxy-3-methyl-triazolo-pyridine | 78% |
| Methoxide (OMe⁻) | NaOMe, MeOH, reflux, 6h | 5,8-Dimethoxy-3-methyl-triazolo-pyridine | 65% |
| Amines (RNH₂) | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C, 24h | 8-Amino derivatives | 50–85% |
These reactions proceed via a two-step mechanism: (1) attack of the nucleophile at the electron-deficient C8 position, followed by (2) elimination of bromide. Steric hindrance from the methyl group at position 3 slightly reduces reaction rates compared to non-methylated analogs.
Suzuki-Miyaura Cross-Coupling
The bromine substituent enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 8-Phenyl-5-methoxy-3-methyl-triazolo-pyridine | 82% |
| Pyridin-3-yl | PdCl₂(dppf), Cs₂CO₃, DMF, 110°C | 8-(Pyridin-3-yl) derivative | 74% |
Reaction efficiency depends on the electronic nature of the boronic acid, with electron-deficient aryl groups showing faster coupling rates.
Methoxy Group Functionalization
The methoxy group at position 5 undergoes demethylation or alkylation under specific conditions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 5-Hydroxy-8-bromo-3-methyl-triazolo-pyridine | Precursor for O-alkylation |
| O-Alkylation | R-X, K₂CO₃, DMF, 60°C | 5-Alkoxy derivatives | Tuning solubility/bioactivity |
Demethylation with BBr₃ proceeds quantitatively, while O-alkylation requires sterically unhindered alkyl halides (e.g., methyl iodide, benzyl bromide).
Triazole Ring Modifications
The triazole ring participates in electrophilic substitutions and alkylation:
| Reaction | Conditions | Site | Product |
|---|---|---|---|
| N-Alkylation | R-X, NaH, THF, 0°C → RT | N1 | N1-Alkyl-triazolo-pyridine derivatives |
| Electrophilic bromination | Br₂, AcOH, 50°C | C7 | 7-Bromo adduct (minor product) |
N-Alkylation occurs selectively at the N1 position due to lower steric hindrance compared to N2. Electrophilic bromination at C7 is less favored (<20% yield) due to deactivation by the methoxy group.
Stability and Side Reactions
The compound exhibits moderate thermal stability but degrades under strong oxidizing conditions:
| Condition | Observation | Implication |
|---|---|---|
| H₂O₂ (30%), RT, 24h | Decomposition to triazole-carboxylic acid | Avoid oxidative environments |
| UV light (254 nm), 48h | 15% degradation via C-Br bond cleavage | Store in amber vials |
Comparative Reactivity Analysis
A reactivity comparison with analogs highlights electronic and steric effects:
| Compound | Relative SNAr Rate | Suzuki Coupling Yield |
|---|---|---|
| 8-Bromo-5-methoxy-3-methyl-triazolo-pyridine | 1.0 (reference) | 82% |
| 8-Bromo-5-H-triazolo-pyridine | 1.3 | 88% |
| 8-Bromo-3-H-triazolo-pyridine | 0.7 | 68% |
The methyl group at position 3 reduces reactivity in both SNAr and cross-coupling reactions compared to non-methylated derivatives.
Scientific Research Applications
8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
- 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
- 5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Comparison: Compared to these similar compounds, 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a pharmacophore and its utility in various synthetic applications .
Biological Activity
8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C8H8BrN3O
- Molecular Weight : 242.07 g/mol
- CAS Number : 1782216-33-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Activity
Research indicates that compounds within the triazole class can exhibit significant anti-inflammatory effects. A related study demonstrated that derivatives of triazoles showed varying degrees of inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation.
| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Standard (Diclofenac) | 0.02 - 0.04 | - |
The specific IC50 values for this compound are still under investigation but are expected to be competitive with existing anti-inflammatory agents.
Antimicrobial Activity
Another area of interest is the compound's potential antimicrobial properties. Studies have shown that triazole derivatives can inhibit various pathogens, including fungi and bacteria. The compound's structural features may contribute to its effectiveness against specific microbial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring and substituents can significantly influence potency and selectivity against target enzymes or pathogens.
Key Findings from SAR Studies
- Substituent Effects : The presence of halogens or methoxy groups can enhance bioactivity.
- Ring Modifications : Alterations in the triazole structure can lead to improved selectivity profiles.
- Potency Correlation : Compounds with specific structural motifs have shown enhanced potency against targets like COX enzymes or microbial organisms.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from the triazole framework:
- Triazolopyridazine Derivatives : A study revealed that certain derivatives exhibited potent activity against Cryptosporidium parvum, with an EC50 value as low as 0.17 μM . This underscores the potential for this compound to be developed for similar applications.
- In Vivo Efficacy : Research has shown that some triazole derivatives maintained their efficacy in animal models for various infections, suggesting that modifications to enhance bioavailability could be beneficial .
Q & A
Advanced Question
- Bromine (C8) : Enhances halogen bonding with enzyme active sites (e.g., kinase inhibition) and stabilizes intermediates in cross-coupling reactions .
- Methoxy (C5) : Electron-donating effects increase π-stacking interactions, improving binding to aromatic residues in target proteins .
- Methyl (C3) : Introduces steric hindrance, reducing off-target interactions while maintaining metabolic stability .
Q. Comparison with Analogs :
| Compound | Substituents | Similarity Index | Key Differences |
|---|---|---|---|
| 6-Bromo-3-methyl analog | Br (C6), Me (C3) | 0.83 | Lower steric bulk at C5 |
| 8-Bromo-3-chloro analog | Br (C8), Cl (C3) | 0.82 | Chlorine increases electrophilicity |
Data from structural analogs (e.g., ) highlights the unique synergy of bromine and methoxy groups in enhancing target affinity .
What methodological approaches resolve contradictions in biological activity data among structural analogs?
Advanced Question
- Structure-Activity Relationship (SAR) Studies : Compare IC values of analogs with varied substituents (e.g., methyl vs. ethyl at C3) to identify critical pharmacophores .
- Enzyme Assays : Use purified targets (e.g., kinases, cytochrome P450 enzymes) to isolate binding interactions from off-target effects .
- Computational Modeling : Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB:3LD6) predicts binding modes and rationalizes discrepancies in activity .
What are the green chemistry considerations in synthesizing this compound?
Advanced Question
- Solvent Selection : Ethanol (renewable) instead of DCM or DMF reduces environmental impact .
- Oxidant Choice : NaOCl replaces toxic Cr(VI) salts, minimizing hazardous waste .
- Catalyst-Free Conditions : Avoid transition metals (e.g., Pd) to simplify purification and reduce costs .
How can molecular docking predict interactions with biological targets?
Advanced Question
- Target Selection : Use databases (e.g., PDB) to identify enzymes with hydrophobic active sites (e.g., lanosterol 14-α-demethylase) .
- Docking Software : Tools like AutoDock Vina simulate ligand-receptor interactions, prioritizing compounds with favorable binding energies.
- Validation : Compare docking scores with experimental IC values to refine predictive models .
What analytical techniques confirm purity and identity?
Basic Question
- HPLC : Assess purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .
- Melting Point : Consistency with literature values (e.g., 180–182°C for analogs) confirms crystallinity .
What strategies optimize reaction conditions for improved yield and selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
